molecular formula C12H13IN2O3 B2958597 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol CAS No. 763132-57-6

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol

Cat. No.: B2958597
CAS No.: 763132-57-6
M. Wt: 360.151
InChI Key: MYBVTNREIQZUQU-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol is a synthetic compound with the molecular formula C12H13IN2O3 and a molecular weight of 360.153 g/mol . This compound is notable for its unique structure, which includes an iodine atom, a methoxy group, and an isoxazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxy-6-(((5-methylisoxazol-3-yl)amino)methyl)phenol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its pharmacokinetic properties .

Properties

IUPAC Name

4-iodo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBVTNREIQZUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=C(C(=CC(=C2)I)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763132-57-6
Record name 4-IODO-2-METHOXY-6-(((5-METHYL-3-ISOXAZOLYL)AMINO)METHYL)PHENOL
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